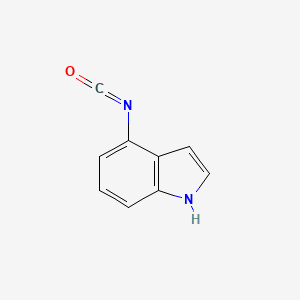

4-Isocyanato-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-isocyanato-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c12-6-11-9-3-1-2-8-7(9)4-5-10-8/h1-5,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZBUDUAPHLTEEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C(=C1)N=C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Isocyanato-1H-indole: Chemical Architecture, Synthesis, and Applications in Drug Discovery

Executive Summary

4-Isocyanato-1H-indole (CAS: 581812-74-0) represents a high-value heterocyclic building block in medicinal chemistry. As a reactive electrophile, it serves as a critical gateway for introducing the indole pharmacophore—a "privileged structure" in drug design—into urea and carbamate scaffolds. This guide provides a rigorous technical analysis of its physicochemical properties, validated synthesis protocols, and application in the development of kinase inhibitors and GPCR ligands.

Structural Analysis & Electronic Properties

The chemical utility of 4-isocyanato-1H-indole is defined by the interplay between the electron-rich indole ring and the electron-deficient isocyanate (-N=C=O) group at the C4 position.

Electronic Distribution

-

Indole Ring: The pyrrole ring (N1) is electron-rich, but the benzene ring (C4-C7) is comparatively electron-deficient. Substitution at C4 places the reactive isocyanate group in a sterically accessible yet electronically coupled position.

-

Isocyanate Group: The central carbon of the -N=C=O moiety is highly electrophilic. When attached to the C4 position of indole, the nitrogen lone pair of the isocyanate can conjugate with the aromatic system, slightly reducing electrophilicity compared to aliphatic isocyanates, but maintaining high reactivity toward nucleophiles.

Physicochemical Profile

| Property | Value / Description |

| CAS Number | 581812-74-0 |

| Molecular Formula | C |

| Molecular Weight | 158.16 g/mol |

| Physical State | Solid (typically off-white to pale yellow) |

| IR Spectrum (Diagnostic) | Strong absorption at 2250–2270 cm |

| Solubility | Soluble in polar aprotic solvents (DCM, THF, DMF). Reacts with protic solvents. |

| Stability | Moisture sensitive. Hydrolyzes to 4-aminoindole and CO |

Synthesis Pathways[1][2][3][4][5][6][7]

Two primary routes exist for the synthesis of 4-isocyanato-1H-indole. The choice of method depends on the starting material availability (carboxylic acid vs. amine) and safety constraints regarding phosgene equivalents.

Route A: Curtius Rearrangement (Preferred)

This route utilizes indole-4-carboxylic acid as the precursor. It is generally safer and avoids direct handling of phosgene gas, utilizing diphenylphosphoryl azide (DPPA) to generate the acyl azide intermediate in situ.

Mechanism:

-

Activation of carboxylic acid with DPPA.[1]

-

Thermal rearrangement (loss of N

) to form the isocyanate.

Route B: Phosgenation of 4-Aminoindole

This route involves the direct reaction of 4-aminoindole with a phosgene equivalent, typically Triphosgene (bis(trichloromethyl) carbonate).

Mechanism:

-

Nucleophilic attack of the primary amine on the carbonyl of triphosgene.

-

Elimination of HCl to form the carbamoyl chloride.

-

Dehydrohalogenation to yield the isocyanate.

Synthesis Workflow Diagram

Figure 1: Comparative synthetic pathways for 4-Isocyanato-1H-indole via Curtius Rearrangement and Phosgenation.

Experimental Protocols

Protocol A: Synthesis via Curtius Rearrangement (In Situ Utilization)

Best for: Generating urea/carbamate derivatives without isolating the unstable isocyanate.

Reagents:

-

Indole-4-carboxylic acid (1.0 equiv)

-

Diphenylphosphoryl azide (DPPA) (1.1 equiv)[1]

-

Triethylamine (TEA) (1.2 equiv)

-

Solvent: Toluene or THF (Anhydrous)

-

Nucleophile: Amine (for urea) or Alcohol (for carbamate)[3]

Step-by-Step Methodology:

-

Activation: Charge a flame-dried reaction flask with Indole-4-carboxylic acid (1.0 equiv) and anhydrous Toluene (0.1 M).

-

Base Addition: Add Triethylamine (1.2 equiv) and stir at room temperature for 15 minutes.

-

Azide Formation: Add DPPA (1.1 equiv) dropwise. Stir at room temperature for 1 hour.

-

Rearrangement: Heat the reaction mixture to 80–90°C . Evolution of nitrogen gas (N

) will be observed. Monitor by IR for the appearance of the isocyanate peak (~2260 cm-

Checkpoint: Once N

evolution ceases (approx. 1–2 hours), the solution contains 4-Isocyanato-1H-indole.

-

-

Coupling (One-Pot): Cool the mixture to 50°C. Add the desired nucleophile (e.g., an aniline or aliphatic amine) directly to the reaction vessel.

-

Completion: Stir for 2–4 hours. The isocyanate peak in IR should disappear.

-

Workup: Evaporate solvent, redissolve in EtOAc, wash with NaHCO

and Brine. Purify via column chromatography.

Protocol B: Synthesis via Triphosgene

Best for: Large-scale preparation or when starting from the amine.

Reagents:

-

4-Aminoindole (1.0 equiv)

-

Triphosgene (0.35 equiv)

-

Triethylamine (2.5 equiv)

-

Solvent: Dichloromethane (DCM) or THF (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve Triphosgene (0.35 equiv) in anhydrous DCM at 0°C under Argon.

-

Addition: Dissolve 4-Aminoindole (1.0 equiv) and TEA (2.5 equiv) in DCM. Add this solution dropwise to the Triphosgene solution over 30 minutes. Caution: Exothermic.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1 hour.

-

Verification: Aliquot a sample for IR analysis to confirm the strong -NCO band.

-

Isolation (Optional): If isolation is required, filter off the amine salts rapidly under inert atmosphere and concentrate the filtrate. Note: Immediate use is recommended to prevent degradation.

Reactivity & Applications in Drug Discovery[8]

The 4-isocyanato-1H-indole scaffold is a versatile "warhead" for creating hydrogen-bond donor/acceptor motifs essential for binding affinity.

Urea Formation (Kinase Inhibitors)

Reaction with primary or secondary amines yields 1-(1H-indol-4-yl)ureas .

-

Significance: This motif mimics the ATP-binding interaction in kinase pockets (Type I/II inhibitors). The indole NH and the urea NH/CO provide critical hydrogen bond anchor points.

-

Example: Synthesis of p38 MAP kinase inhibitors often involves linking an indole isocyanate to a substituted phenylamine.

Carbamate Formation

Reaction with alcohols yields indol-4-yl carbamates .

-

Significance: Used as prodrugs or to modulate lipophilicity (LogP) and metabolic stability.

Reaction Pathway Diagram

Figure 2: Divergent reactivity of 4-Isocyanato-1H-indole leading to ureas, carbamates, or hydrolysis products.

Safety & Handling (E-E-A-T)

Working with isocyanates requires strict adherence to safety protocols due to their sensitizing nature and reactivity.

-

Sensitization: Isocyanates are potent respiratory and skin sensitizers. All operations must be conducted in a fume hood .

-

Moisture Control: Glassware must be flame-dried. Solvents must be anhydrous. Exposure to atmospheric moisture will degrade the reagent to the amine, releasing CO

which can pressurize sealed vessels. -

Quenching: Unreacted isocyanates should be quenched with methanol or a mixture of water/surfactant/amine before disposal.

References

-

Curtius Rearrangement Mechanism & Applic

-

Triphosgene in Organic Synthesis

-

Chemical Identity & Properties

-

Indole Synthesis & Functionaliz

-

Isocyan

- Source: Alfa Chemistry

-

Title: Curtius Rearrangement - Reagents and Mechanisms[5]

Sources

- 1. scispace.com [scispace.com]

- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 4-isocyanato-1H-indole | C9H6N2O | CID 22032644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Isocyanato-1H-indole | CAS#:581812-74-0 | Chemsrc [chemsrc.com]

- 10. Fischer Indole Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. Indole synthesis [organic-chemistry.org]

Molecular weight and formula of 4-Isocyanato-1H-indole

A Strategic Building Block for Indole-Based Pharmacophores

Executive Summary

4-Isocyanato-1H-indole (CAS: 581812-74-0) represents a high-value electrophilic intermediate in medicinal chemistry. As a derivative of the privileged indole scaffold, it serves as a critical "linchpin" for installing urea and carbamate functionalities at the indole 4-position—a vector often exploited to access distinct binding pockets in kinase inhibitors and GPCR ligands. This guide provides a comprehensive technical profile, validated synthetic protocols, and handling directives for researchers utilizing this moisture-sensitive reagent.

Physicochemical Profile

The following data establishes the molecular identity and physical parameters necessary for stoichiometric calculations and analytical verification.

| Parameter | Value |

| IUPAC Name | 4-Isocyanato-1H-indole |

| Common Name | Indol-4-yl isocyanate |

| CAS Number | 581812-74-0 |

| Molecular Formula | C₉H₆N₂O |

| Molecular Weight | 158.16 g/mol |

| SMILES | C1=CC2=C(C=CN2)C(=C1)N=C=O[1][2][3][4] |

| Physical State | Solid (typically off-white to beige) or oil depending on purity |

| Solubility | Soluble in DCM, THF, EtOAc; reacts with protic solvents (MeOH, H₂O) |

| Stability | Moisture sensitive; hydrolyzes to 4-aminoindole and CO₂ |

Synthetic Utility & Mechanism

The isocyanate group (-N=C=O) is a "hard" electrophile dominated by the central carbon's low electron density. In the context of the electron-rich indole ring, the 4-position provides a unique geometric vector.

Primary Reactivity: Nucleophilic Addition

The core utility of 4-isocyanato-1H-indole lies in its reaction with nucleophiles to form stable carbonyl derivatives:

-

Amines (

) : Yields Ureas . This is the most common application in drug discovery for generating hydrogen-bond donor/acceptor motifs. -

Alcohols (

) : Yields Carbamates (Urethanes). -

Water (

) : Hydrolysis yields the unstable carbamic acid, which decarboxylates to regenerate the parent 4-aminoindole . Note: This is the primary decomposition pathway.

Diagram 1: Reactivity Pathways

The following diagram illustrates the divergent synthesis potential from the isocyanate core.

Caption: Divergent reactivity profile of 4-isocyanato-1H-indole showing productive coupling vs. hydrolytic decomposition.

Experimental Protocol: Synthesis & Coupling

Direct sourcing of isocyanates can be challenging due to stability issues. The most robust method for generating 4-isocyanato-1H-indole in situ or for immediate use is via the Triphosgene Method starting from 4-aminoindole.

Method A: Synthesis from 4-Aminoindole (Triphosgene Protocol)

Rationale: Triphosgene is a solid, safer alternative to gaseous phosgene, allowing precise stoichiometric control.

Reagents:

-

4-Aminoindole (1.0 equiv)

-

Triphosgene (0.35 equiv)

-

Triethylamine (Et₃N) (2.5 equiv)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

-

Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen balloon.

-

Dissolution: Dissolve 4-aminoindole in anhydrous DCM (0.1 M concentration) and cool to 0°C in an ice bath.

-

Base Addition: Add Et₃N dropwise. The solution may darken slightly.

-

Activation: Dissolve Triphosgene in a minimal amount of DCM in a separate vial. Add this solution dropwise to the indole mixture at 0°C over 15 minutes. Caution: Exothermic.

-

Conversion: Allow the mixture to warm to Room Temperature (RT) and stir for 1-2 hours. Monitor conversion by TLC (aliquot quenched with MeOH to check for methyl carbamate formation).

-

Usage: The resulting solution contains 4-isocyanato-1H-indole.[5]

-

For Urea Synthesis: Add the target amine (1.1 equiv) directly to this reaction mixture (One-Pot Protocol).

-

For Isolation: Remove solvent under reduced pressure (Schlenk line) to obtain the crude isocyanate. Note: Isolation is not recommended due to stability; one-pot coupling is preferred.

-

Diagram 2: One-Pot Synthesis Workflow

This workflow minimizes operator exposure to the isocyanate intermediate.

Caption: One-pot protocol converting 4-aminoindole to urea derivatives via the isocyanate intermediate.

Handling, Stability & Safety

Isocyanates are potent sensitizers and lachrymators. Strict adherence to safety protocols is mandatory.

-

Moisture Exclusion: The molecule reacts rapidly with atmospheric moisture. Store under inert atmosphere (Argon/Nitrogen) at -20°C if isolated.

-

Quenching: Unreacted isocyanates should be quenched with methanol or a saturated sodium bicarbonate solution before disposal.

-

PPE: Double nitrile gloves and a fume hood are required. Inhalation of isocyanates can cause severe respiratory sensitization.

Applications in Drug Discovery

The 4-isocyanato-1H-indole motif is particularly valuable in Fragment-Based Drug Design (FBDD) .

-

Kinase Inhibition: The indole NH and the urea carbonyl (formed after reaction) can form a bidentate hydrogen bond "hinge-binding" motif, mimicking the adenine ring of ATP.

-

Solvent Front Extension: The 4-position of the indole directs substituents out of the ATP binding pocket towards the solvent front, a common strategy to improve solubility and pharmacokinetic properties of kinase inhibitors (e.g., similar topology to parts of the Sunitinib or Osimertinib scaffolds).

References

-

PubChem Compound Summary. "4-isocyanato-1H-indole (CID 22032644)."[1][3] National Center for Biotechnology Information. Accessed 2025.[1][3] [Link]

-

Organic Chemistry Portal. "Curtius Rearrangement and Isocyanate Reactivity." [Link]

Sources

- 1. 4-isocyanato-1H-indole | C9H6N2O | CID 22032644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - 4-isocyanato-1h-indole (C9H6N2O) [pubchemlite.lcsb.uni.lu]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 4-Isocyanato-1-methyl-1H-indole, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Methodological & Application

Application Note: High-Fidelity Synthesis of 4-Isocyanato-1H-indole

Executive Summary

This application note details the protocol for the synthesis of 4-isocyanato-1H-indole from 4-aminoindole utilizing a triphosgene-mediated pathway. While isocyanates are ubiquitous intermediates in medicinal chemistry (precursors to ureas and carbamates), the 4-indolyl variant presents specific challenges due to the electron-rich nature of the indole core and the potential for self-polymerization.

This guide prioritizes a Triphosgene (Bis(trichloromethyl) carbonate) approach, offering a balance of safety and reactivity over gaseous phosgene. Critical emphasis is placed on anhydrous execution and in-situ monitoring via FTIR to validate the transient isocyanate species before downstream coupling.

Scientific Background & Mechanistic Rationale[1][2][3][4][5][6]

The Indole Challenge

The indole scaffold is a "privileged structure" in drug discovery, particularly in kinase inhibitors (e.g., 4-substituted indoles in CDK inhibitors). However, converting 4-aminoindole to its isocyanate is non-trivial:

-

Nucleophilic Competition: The indole C3 position and N1 nitrogen are nucleophilic. Without careful pH control, the generated isocyanate can react with the indole core of unreacted starting material, leading to urea dimers or polymerization.

-

Acid Sensitivity: The reaction generates HCl. Indoles are acid-sensitive; failure to scavenge HCl immediately can lead to degradation.

Reaction Mechanism

The transformation proceeds via the nucleophilic attack of the primary amine on the electrophilic carbonyl of triphosgene. This generates a carbamoyl chloride intermediate, which undergoes HCl elimination to form the isocyanate.

Key Stoichiometry: 1 mole of Triphosgene yields 3 moles of phosgene equivalents. Therefore, a theoretical ratio of 0.33 equivalents of triphosgene to 1 equivalent of amine is sufficient, though a slight excess (0.35–0.4 eq) drives completion.

Figure 1: Mechanistic pathway for the conversion of 4-aminoindole to 4-isocyanato-1H-indole.

Experimental Protocol

Materials & Equipment

| Reagent/Equipment | Grade/Spec | Purpose |

| 4-Aminoindole | >97% Purity | Starting Material |

| Triphosgene (BTC) | Reagent Grade | Phosgene Source (Solid) |

| Triethylamine (TEA) | Anhydrous, distilled | HCl Scavenger |

| Dichloromethane (DCM) | Anhydrous (<50 ppm H₂O) | Solvent |

| FTIR Spectrometer | Liquid cell / Probe | Critical Validation Step |

| Argon/Nitrogen | UHP Grade | Inert Atmosphere |

Safety Pre-Requisites

-

Phosgene Hazard: Triphosgene decomposes to phosgene gas upon heating or contact with nucleophiles. All operations must be performed in a well-ventilated fume hood .

-

Quenching Bath: Prepare a saturated Sodium Bicarbonate (NaHCO₃) or 10% NaOH solution before starting to neutralize any spills or equipment.

Step-by-Step Synthesis

Phase 1: Preparation (Inert Environment)

-

Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and an inlet for Argon/N₂.

-

Cool the system to room temperature under positive inert gas pressure.

Phase 2: Reactant Dissolution

-

Charge the RBF with 4-Aminoindole (1.0 equiv, e.g., 500 mg) and anhydrous DCM (0.1 M concentration relative to amine).

-

Add Triethylamine (2.5 equiv) via syringe.

-

Note: The solution may darken slightly; this is normal for aminoindoles in the presence of base.

-

-

Cool the mixture to 0°C using an ice/water bath.

Phase 3: Triphosgene Addition (The Critical Step)

-

Dissolve Triphosgene (0.4 equiv) in a separate vial with minimal anhydrous DCM.

-

Transfer the BTC solution to the addition funnel.

-

Dropwise Addition: Add the BTC solution to the amine mixture over 20–30 minutes.

-

Causality: Slow addition prevents a high local concentration of phosgene, minimizing the formation of symmetrical urea byproducts (dimerization of two amine molecules).

-

Phase 4: Reaction & Validation

-

Allow the reaction to warm to room temperature (RT) and stir for 2–3 hours.

-

In-Process Control (IPC) - FTIR:

-

Aliquot a small sample (under Argon) for IR analysis.

-

Target Signal: Look for a sharp, strong peak at 2260–2275 cm⁻¹ (Isocyanate -N=C=O stretch).

-

Completion: Disappearance of primary amine N-H stretches (3300–3400 cm⁻¹).

-

Phase 5: Workup or In-Situ Trapping

-

Option A: In-Situ Trapping (Recommended):

-

Due to the instability of indole isocyanates, immediate reaction with a nucleophile (e.g., an alcohol or amine) is preferred. Add the nucleophile directly to the reaction mixture at 0°C.

-

-

Option B: Isolation (If strictly necessary):

-

Remove solvent under reduced pressure (Rotavap) at low temperature (<30°C) .

-

Rapid filtration through a short pad of Celite under inert gas to remove ammonium salts.

-

Warning: Do not perform aqueous workup (water washes) as this will hydrolyze the isocyanate back to the amine or urea.

-

Process Visualization & Workflow

Figure 2: Operational workflow for the synthesis and validation of 4-isocyanato-1H-indole.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Precipitate forms immediately | Formation of Triethylammonium chloride (Et₃N·HCl) | This is expected and indicates the reaction is proceeding. Do not filter until completion. |

| No IR peak at 2270 cm⁻¹ | Hydrolysis due to wet solvent | Ensure DCM is distilled over CaH₂ or from a solvent purification system (SPS). |

| Multiple spots on TLC | Urea formation (Dimerization) | Addition of BTC was too fast or temperature was too high. Repeat with slower addition at -10°C. |

| Indole Polymerization | Acidic conditions | Ensure excess TEA (at least 2.5 eq) is present to scavenge HCl. |

Advanced Optimization: N-Protection

If the specific batch of 4-aminoindole shows reactivity at the N1 position (leading to mixed products), it is advisable to use N-Boc-4-aminoindole as the starting material. The Boc group can be thermally removed later or deprotected under acidic conditions after the isocyanate has been reacted with its target nucleophile.

References

-

Triphosgene Protocol Standards

-

Isocyanate Synthesis from Amines

- Indole Reactivity & Stability: Sundberg, R. J. (1996). Indoles (Best Synthetic Methods). Academic Press. (General reference for Indole N1 vs C3 reactivity).

-

Safety & Handling

-

Sigma-Aldrich. (2022). Triphosgene Safety Data Sheet.

-

Sources

- 1. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. General approach to prepare polymers bearing pendant isocyanate groups - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00989J [pubs.rsc.org]

- 4. EP2362867A2 - Method for making carbamates, ureas and isocyanates - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Precision Synthesis of 4-Isocyanato-1H-indole via Curtius Rearrangement

Strategic Overview

The synthesis of 4-Isocyanato-1H-indole represents a high-value, high-risk transformation in medicinal chemistry. Indoles substituted at the C4 position are critical pharmacophores, serving as bioisosteres for serotonin (5-HT) and scaffolds for kinase inhibitors. However, the conversion of Indole-4-carboxylic acid to its corresponding isocyanate is complicated by the inherent nucleophilicity of the indole nitrogen (N1).

This protocol utilizes the Diphenylphosphoryl Azide (DPPA) variant of the Curtius rearrangement.[1][2][3][4] Unlike the classical acid chloride/sodium azide route, the DPPA method allows for a "one-pot" transformation under milder, neutral conditions, significantly reducing the risk of acid-catalyzed decomposition of the indole ring.

Critical Challenge: The "1H" Constraint

The user requirement specifies the 1H-indole (unprotected nitrogen). This presents a specific stability challenge:

-

Electrophile: The generated isocyanate (-N=C=O) at C4.

-

Nucleophile: The N-H at position 1 of a neighboring molecule.

-

Risk: Intermolecular attack leading to urea-linked dimers or polymerization.

Strategic Solution: This protocol enforces High-Dilution Kinetics and Strict Anhydrous Conditions to favor the formation of the discrete isocyanate monomer over polymeric side products.

Mechanistic Pathway & Constraints[5][6][7][8][9]

The transformation proceeds through an acyl phosphate intermediate, followed by nucleophilic attack by the azide anion. The critical step is the thermal decomposition of the acyl azide to the isocyanate (Curtius Rearrangement), which involves the release of nitrogen gas (

Mechanistic Diagram

Figure 1: Mechanistic pathway of the DPPA-mediated Curtius rearrangement. Note the critical divergence point where high concentration leads to polymerization.

Experimental Protocol

Reagents & Stoichiometry

Note: All equivalents (eq) are relative to Indole-4-carboxylic acid.

| Component | Role | Equivalents | Grade/Notes |

| Indole-4-carboxylic acid | Substrate | 1.0 eq | Dry, >98% purity. |

| DPPA (Diphenylphosphoryl azide) | Azidation Reagent | 1.1 - 1.2 eq | Toxic/Explosive risk. Handle in hood.[2] |

| Triethylamine (TEA) | Base | 1.2 - 1.5 eq | Distilled over KOH if possible. |

| Toluene (or Benzene) | Solvent | 0.05 M (Dilute) | Anhydrous . Critical for stability. |

Step-by-Step Methodology

Phase 1: Activation and Azidation (Room Temperature)

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Solvation: Charge the RBF with Indole-4-carboxylic acid (1.0 eq) and anhydrous Toluene.

-

Constraint: Maintain concentration

0.05 M (e.g., 1 mmol in 20 mL Toluene) to minimize N1-H interference.

-

-

Base Addition: Add Triethylamine (1.2 eq) via syringe. The solution may clear as the carboxylate salt forms.

-

DPPA Addition: Add DPPA (1.1 eq) dropwise over 5 minutes at room temperature (20-25°C).

-

Incubation: Stir at room temperature for 1.5 – 2.0 hours.

-

Checkpoint: TLC (EtOAc/Hexane) should show consumption of the acid and formation of the acyl azide (often a non-polar spot).

-

Phase 2: The Rearrangement (Thermal Decomposition) 6. Ramp: Slowly heat the reaction mixture to 80°C - 90°C .

- Observation: Nitrogen gas (

- Reaction: Maintain temperature for 1–2 hours until gas evolution ceases.

- Completion: The solution now contains 4-Isocyanato-1H-indole .

Phase 3: Isolation vs. Utilization (Decision Point)

-

Option A: In-situ Trapping (Recommended): If the goal is a urea or carbamate, add the nucleophile (amine or alcohol) immediately to the hot solution.

-

Option B: Isolation (High Risk): If the free isocyanate is required:

-

Cool to Room Temperature under

. -

Remove solvent in vacuo strictly below 40°C.

-

Redissolve in inert solvent (e.g.,

-Toluene) for analysis or immediate use.

-

Warning: Do not subject the residue to chromatography on silica gel; the acidic surface will decompose the isocyanate.

-

Workflow Visualization

Figure 2: Operational workflow for the synthesis, highlighting the critical decision point between trapping and isolation.

Validation & Quality Control

To verify the formation of 4-Isocyanato-1H-indole without isolating the unstable solid, perform Solution-Phase IR or Aliquot NMR .

Analytical Signatures

| Method | Expected Signal | Interpretation |

| FT-IR (Solution) | ~2260 – 2275 cm⁻¹ | Strong, sharp peak corresponding to the -N=C=O asymmetric stretch. This is the definitive diagnostic peak. |

| ¹H NMR | Shift of Indole C3-H | The electronic environment changes from electron-withdrawing (COOH) to electron-donating/neutral (NCO). |

| TLC | Disappearance of Acid | Starting material (low Rf) disappears; Isocyanate runs near the solvent front (high Rf) but may streak due to hydrolysis on silica. |

Troubleshooting Guide

-

Issue: No

evolution upon heating.-

Cause: Acyl azide did not form at RT.

-

Fix: Check moisture content of solvent. DPPA hydrolyzes in wet solvents. Ensure TEA was added to neutralize the acid.

-

-

Issue: Insoluble precipitate forms during heating.

-

Cause: Polymerization (Urea formation).

-

Fix: The reaction was too concentrated. Repeat with 0.02 M dilution.

-

Safety & Handling (E-E-A-T)

-

Azide Hazards: While DPPA is safer than sodium azide, the intermediate acyl azide is potentially explosive if isolated and dried. Never distill the acyl azide. Proceed directly to the thermal rearrangement step in solution.

-

Isocyanate Toxicity: Isocyanates are potent respiratory sensitizers.[6][7] All operations must occur in a functioning fume hood.

-

Pressure: The reaction generates stoichiometric nitrogen gas. Ensure the system is vented (e.g., via a needle or bubbler) to prevent over-pressurization.

References

-

Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[1][2][3][4] New convenient reagent for a modified Curtius reaction and for peptide synthesis.[3] Journal of the American Chemical Society, 94(17), 6203–6205. [Link]

-

Bräse, S., Gil, C., Knepper, K., & Zimmermann, V. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds.[1] Angewandte Chemie International Edition, 44(33), 5188–5240. [Link]

-

Safe Work Australia. (2020). Guide to Handling Isocyanates. Safe Work Australia Guidelines. [Link]

-

Organic Chemistry Portal. (2023). Curtius Rearrangement: Mechanism and Recent Literature. [Link]

Sources

- 1. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Curtius Rearrangement [organic-chemistry.org]

- 5. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hsa.ie [hsa.ie]

- 7. bhhcsafetycenter.com [bhhcsafetycenter.com]

Application Note & Protocol: Synthesis of 4-Isocyanato-1H-indole using Triphosgene

Abstract: This document provides a comprehensive guide for the synthesis of 4-isocyanato-1H-indole from 4-aminoindole utilizing triphosgene as a phosgene equivalent. 4-Isocyanato-1H-indole is a valuable heterocyclic building block in medicinal chemistry and drug development. Triphosgene offers a significant advantage over gaseous phosgene due to its solid state, which allows for easier handling and precise measurement.[1][2] This protocol details the reaction mechanism, a step-by-step experimental procedure, critical safety precautions, and methods for product characterization. The causality behind experimental choices is explained to provide researchers with a robust and reproducible methodology.

Introduction and Reaction Principle

The conversion of primary amines to isocyanates is a fundamental transformation in organic synthesis. Isocyanates are highly reactive intermediates used to create a variety of functional groups, including ureas, carbamates, and other heterocyclic systems.[2] 4-Isocyanato-1H-indole, in particular, serves as a key precursor for the development of inhibitors for various biological targets, including protein kinases and other enzymes.

Triphosgene, or bis(trichloromethyl) carbonate (BTC), serves as a solid, stable, and convenient substitute for the highly toxic and difficult-to-handle phosgene gas.[2][3] In the presence of a base, one molecule of triphosgene can generate three molecules of phosgene in situ, making it a more efficient reagent on a molar basis.[4]

The overall reaction is as follows:

Figure 1: Synthesis of 4-Isocyanato-1H-indole from 4-Aminoindole.

The reaction proceeds via the nucleophilic attack of the primary amine (4-aminoindole) on triphosgene. This is followed by elimination, driven by a tertiary amine base (e.g., triethylamine), to generate the isocyanate product and triethylamine hydrochloride as a byproduct. Careful control of stoichiometry is essential; typically, slightly more than 1/3 of a molar equivalent of triphosgene is used for each equivalent of the amine to ensure complete conversion and avoid the formation of symmetric urea byproducts from the reaction of the isocyanate product with unreacted starting amine.[4]

CRITICAL SAFETY PROTOCOL: Handling Triphosgene

WARNING: Triphosgene is a highly toxic and corrosive substance.[5][6] Although it is a solid, it can decompose into highly toxic phosgene gas upon heating, exposure to moisture, or reaction with nucleophiles.[1][3] All handling must be performed in a certified, properly functioning chemical fume hood. [5][6]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield, and double-layered gloves (e.g., an inner vinyl glove and an outer nitrile glove).[5]

-

Engineering Controls: Work must be conducted exclusively within a chemical fume hood.[5] An emergency safety shower and eyewash station must be immediately accessible.[6][7] Consider installing a phosgene sensor in the lab as an additional safety measure.[5]

-

Dispensing: Weigh triphosgene in the fume hood. Avoid creating dust.[7] Ensure all glassware is scrupulously dried to prevent decomposition by moisture.[7]

-

Incompatible Materials: Avoid contact with water, acids, bases, amines, and strong oxidizing agents.[6][7]

-

Accidental Release: In case of a spill, evacuate the area. Do not attempt to clean up without appropriate respiratory protection (self-contained breathing apparatus).[8] Cover the spill with a chemical absorbent, carefully collect it into a sealed container, and dispose of it as hazardous waste.[5][7]

-

Waste Disposal & Quenching: Unreacted triphosgene and any phosgene generated must be quenched. Slowly and carefully add the reaction mixture or waste to a stirred, cold (ice bath) solution of aqueous sodium hydroxide or ammonia. This should be done in the fume hood.

-

First Aid:

-

Inhalation: Fatal if inhaled.[5][8] Move the victim to fresh air immediately and call for emergency medical attention.[8]

-

Skin Contact: Causes severe skin burns.[5] Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing.[8]

-

Eye Contact: Causes serious eye damage.[5] Rinse cautiously with water for several minutes.[8] Seek immediate medical attention.

-

Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. Adjust quantities accordingly for different scales.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4-Aminoindole | >97% | Sigma-Aldrich | CAS: 5192-23-4. Store under inert gas.[9] |

| Triphosgene (BTC) | >98% | Sigma-Aldrich | CAS: 32315-10-9. EXTREMELY TOXIC . Handle with extreme caution.[8] |

| Triethylamine (TEA) | Anhydrous, >99.5% | Sigma-Aldrich | Distill from CaH₂ before use. |

| Dichloromethane (DCM) | Anhydrous, >99.8% | Sigma-Aldrich | Use from a solvent purification system or a freshly opened bottle. |

| Saturated Sodium Bicarbonate | ACS Grade | Fisher Scientific | For aqueous workup. |

| Anhydrous Magnesium Sulfate | ACS Grade | Fisher Scientific | For drying the organic layer. |

| Round-bottom flask (100 mL) | Oven-dried and cooled under an inert atmosphere. | ||

| Addition Funnel | Oven-dried and cooled under an inert atmosphere. | ||

| Magnetic Stirrer & Stir Bar | |||

| Inert Gas Supply (N₂ or Ar) | High Purity | For maintaining an anhydrous and inert atmosphere. |

Reaction Workflow Diagram

Caption: Experimental workflow for the synthesis of 4-isocyanato-1H-indole.

Step-by-Step Synthesis Protocol

-

Preparation: Under an inert atmosphere (N₂ or Argon), add 4-aminoindole (1.32 g, 10.0 mmol) and anhydrous dichloromethane (DCM, 40 mL) to a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar.

-

Addition of Base: Add anhydrous triethylamine (TEA, 3.5 mL, 25.0 mmol, 2.5 eq.). The use of a tertiary amine is crucial to scavenge the HCl generated during the reaction.

-

Cooling: Cool the resulting solution to 0 °C using an ice-water bath. Maintaining a low temperature during the addition of triphosgene is critical to control the exothermic reaction and minimize side product formation.

-

Triphosgene Solution: In a separate oven-dried flask, carefully dissolve triphosgene (1.09 g, 3.7 mmol, 0.37 eq.) in anhydrous DCM (10 mL). Perform this step in the fume hood with all necessary precautions.

-

Reaction: Add the triphosgene solution dropwise to the stirred amine solution over 15-20 minutes via an addition funnel, ensuring the internal temperature does not rise above 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the 4-aminoindole spot or by Fourier-Transform Infrared (FTIR) spectroscopy by withdrawing a small aliquot and observing the appearance of the strong isocyanate peak (~2270 cm⁻¹).

-

Workup:

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the triethylamine hydrochloride precipitate.

-

Wash the filter cake with a small amount of anhydrous DCM.

-

Combine the filtrates and carefully remove the solvent under reduced pressure on a rotary evaporator. The water bath temperature should not exceed 30 °C to avoid thermal decomposition of the product or residual triphosgene.

-

-

Purification: The crude product is often a solid or oil. Purification can be achieved by:

-

Recrystallization: From a solvent system like hexane/ethyl acetate.

-

Column Chromatography: Using silica gel with a non-polar eluent system (e.g., hexane/ethyl acetate).

-

Distillation: Short-path distillation under high vacuum can be used, but extreme caution is advised due to the thermal lability of isocyanates and the potential for triphosgene decomposition.[10]

-

Characterization of 4-Isocyanato-1H-indole

The final product should be characterized to confirm its identity and purity.

| Property | Expected Value |

| Molecular Formula | C₉H₆N₂O[11] |

| Molecular Weight | 158.16 g/mol [11][12] |

| Appearance | Off-white to brown solid or crystalline powder. |

| FTIR (cm⁻¹) | ~2270-2250 (strong, sharp, characteristic N=C=O stretch) , ~3300 (N-H stretch) |

| ¹H NMR (CDCl₃) | Peaks corresponding to the indole ring protons. |

| ¹³C NMR (CDCl₃) | Peak for the isocyanate carbon (~125-135 ppm), peaks for indole carbons. |

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low or No Yield | Incomplete reaction; moisture in reagents/solvents; poor quality triphosgene. | Ensure all reagents and solvents are rigorously anhydrous.[13] Use freshly opened or distilled reagents. Allow the reaction to run longer or warm slightly (e.g., to room temperature). |

| Symmetrical Urea Byproduct Formation | Insufficient triphosgene; slow addition of triphosgene allowing product to react with starting material. | Use a slight excess of triphosgene (~0.35-0.40 equivalents). Ensure rapid and efficient stirring during addition. Add the amine solution to the triphosgene solution (inverse addition). |

| Product is Contaminated with Triphosgene | Excess triphosgene used. | An aqueous workup is not recommended as it can hydrolyze the isocyanate.[10] Use precise stoichiometry. Purification via chromatography should remove triphosgene. |

| Reaction Stalls | Insufficient base; poor quality base. | Use at least 2.2 equivalents of a high-purity, dry tertiary amine base.[14] |

References

- SAFE OPERATING PROCEDURE – Using Triphosgene in Lab - Department of Chemistry | University of Toronto. (n.d.). University of Toronto Chemistry.

- Triphosgene - Synquest Labs. (n.d.). Synquest Labs.

- SAFETY DATA SHEET - Triphosgene. (2025, December 19). Fisher Scientific.

- Singh, R. P. (1993, February 8). Safe handling of diphosgene, triphosgene.

- TRIPHOSGENE FOR SYNTHESIS MSDS CAS No: 32315-10-9 MSDS. (2013, May 23). Loba Chemie.

- Nowick, J. S., et al. (n.d.).

- Kartika, R. (2020).

- Navarro, R., et al. (2020, July 28).

- Amer, A. (2020, June 28). How to carry out synthesis of aromatic isocyanates using aromatic amine and triphosgene?

- freakJoe. (2016, March 13). preparation of isocyanates. Organic Chemistry - Science Forums.

- 4-isocyanato-1H-indole | C9H6N2O | CID 22032644. (n.d.). PubChem.

- Workup for isocyante synthesis from triphoagene? (2023, March 23). Reddit.

- 4-isocyanato-1-methyl-1h-indole (C10H8N2O). (n.d.). PubChemLite.

- 4-Isocyan

- 4-isocyanato-1h-indole (C9H6N2O). (n.d.). PubChemLite.

- 4-Aminoindole | CAS#:5192-23-4. (2025, August 26). Chemsrc.

- Kim Reactor. (2025, March 2). Triphosgene I How many equivalents of triphosgene are required for coupling? YouTube.

- What is Triphosgene and its significance in chemical reactions? (n.d.). Guidechem.

- Rhenium-Catalyzed CH Aminocarbonylation of Azobenzenes with Isocyanates - Supporting Inform

- Cao, G., et al. (n.d.). Study on Synthesis of Nitrophenyl Isocyanates Using Triphosgene.

- 4-Aminoindole | 5192-23-4. (n.d.). ChemicalBook.

- Introduction of Triphosgene. (n.d.). ChemicalBook.

- Application of Triphosgene in Organic Synthesis. (n.d.). Suzhou Highfine Biotech.

- Dasgupta, A., et al. (n.d.). Chemo- and Regio-Selective Amidation of Indoles with Isocyanates Using Borane Lewis Acids.

- 4-Aminoindole 97 5192-23-4. (n.d.). Sigma-Aldrich.

- 4-amino-1H-indole-6-carboxylic acid | C9H8N2O2 | CID 40786918. (n.d.). PubChem.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Introduction of Triphosgene_Chemicalbook [chemicalbook.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chemistry.utoronto.ca [chemistry.utoronto.ca]

- 6. fishersci.com [fishersci.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. lobachemie.com [lobachemie.com]

- 9. 4-Aminoindole | 5192-23-4 [chemicalbook.com]

- 10. reddit.com [reddit.com]

- 11. 4-isocyanato-1H-indole | C9H6N2O | CID 22032644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fluorochem.co.uk [fluorochem.co.uk]

- 13. preparation of isocyanates - Organic Chemistry - Science Forums [scienceforums.net]

- 14. General approach to prepare polymers bearing pendant isocyanate groups - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00989J [pubs.rsc.org]

Preparation of carbamates from 4-Isocyanato-1H-indole and alcohols

Executive Summary

The synthesis of indol-4-yl carbamates represents a critical transformation in medicinal chemistry, particularly for the development of kinase inhibitors and GPCR ligands where the indole scaffold serves as a privileged pharmacophore. This application note details the preparation of carbamates via the nucleophilic addition of alcohols to 4-isocyanato-1H-indole .

While the reaction appears mechanistically simple, the specific electronic and steric properties of the indole 4-position, combined with the inherent instability of the isocyanate intermediate and the nucleophilicity of the indole N1-nitrogen, require precise experimental control. This guide provides a robust direct coupling protocol and a secondary in situ generation method (Curtius rearrangement) to ensure reproducibility and high yields.

Strategic Analysis & Chemical Logic

2.1 The Challenge of 4-Isocyanato-1H-indole

Unlike stable phenyl isocyanates, 4-isocyanato-1H-indole is a transient and reactive species. It presents two primary failure modes:

-

Moisture Sensitivity: Rapid hydrolysis to the unstable carbamic acid, which decarboxylates to 4-aminoindole.

-

Self-Polymerization: The indole N1-H is weakly acidic (pKa ~16) and nucleophilic. In concentrated solutions or basic conditions, the N1 of one molecule can attack the isocyanate of another, leading to urea dimers or oligomers.

2.2 Reaction Mechanism

The formation of the carbamate follows a step-growth addition mechanism. The alcohol oxygen attacks the electrophilic carbon of the isocyanate (

-

Catalysis: The reaction is accelerated by Lewis bases (e.g., DMAP, TEA) which activate the alcohol, or Lewis acids (e.g., Dibutyltin dilaurate - DBTL) which activate the isocyanate.

-

Regioselectivity: The 4-position of indole is electron-rich, potentially reducing the electrophilicity of the isocyanate compared to electron-deficient arenes. High temperatures or catalysts are often required.

2.3 Strategic Decision: N-Protection

Recommendation: For scale-up (>1g) or valuable alcohols, protect the indole N1 position (e.g., Boc, Tosyl, SEM) prior to isocyanate formation. This eliminates side-reactions.[1] If the synthesis must proceed with unprotected 4-isocyanato-1H-indole, use Protocol A with high dilution and anhydrous conditions.

Visualized Pathways

Figure 1: Reaction pathway for the coupling of 4-isocyanatoindole with alcohols, highlighting the critical dimerization risk.

Experimental Protocols

Protocol A: Direct Coupling (From Isolated Isocyanate)

Use this protocol if you have pre-isolated 4-isocyanato-1H-indole or a stock solution of it.

Materials

-

Reagent: 4-Isocyanato-1H-indole (1.0 equiv)

-

Nucleophile: Alcohol (R-OH) (1.2 – 1.5 equiv)

-

Solvent: Anhydrous Toluene or THF (0.1 M concentration relative to indole)

-

Catalyst: Dibutyltin dilaurate (DBTL) (1-5 mol%) OR DMAP (10 mol%)

Step-by-Step Methodology

-

System Preparation: Flame-dry a 2-neck round-bottom flask and cool under a stream of Argon or Nitrogen.

-

Solvation: Dissolve 4-isocyanato-1H-indole in anhydrous toluene.

-

Critical Control: Maintain concentration

0.1 M to minimize intermolecular urea formation.

-

-

Addition: Add the alcohol (1.2 equiv) via syringe.

-

Note: If the alcohol is solid, dissolve it in the minimum amount of anhydrous THF before addition.

-

-

Catalysis: Add DBTL (1 drop per mmol) or DMAP.

-

Reaction: Heat the mixture to 60°C for 2–4 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc). The isocyanate spot (usually high R_f) should disappear.

-

-

Workup:

-

Cool to room temperature.

-

Concentrate the solvent in vacuo.

-

Purification: Flash column chromatography.

-

Stationary Phase: Silica Gel.

-

Mobile Phase: Hexane/EtOAc gradient (typically 0-30% EtOAc).

-

Protocol B: In Situ Generation (Curtius Rearrangement)

Use this protocol if you are starting from Indole-4-carboxylic acid. This is the industry-preferred route due to the instability of the isolated isocyanate.

Materials

-

Substrate: Indole-4-carboxylic acid (1.0 equiv)

-

Azide Source: Diphenylphosphoryl azide (DPPA) (1.1 equiv)

-

Base: Triethylamine (TEA) (1.2 equiv)

-

Nucleophile: Alcohol (R-OH) (Excess or 1.5 equiv)

-

Solvent: Anhydrous Toluene

Step-by-Step Methodology

-

Activation: In a dried flask under Argon, dissolve Indole-4-carboxylic acid (1.0 equiv) and TEA (1.2 equiv) in anhydrous Toluene (0.2 M).

-

Azide Formation: Add DPPA (1.1 equiv) dropwise at room temperature. Stir for 30 minutes.

-

Rearrangement: Heat the mixture to 80°C for 1 hour.

-

Observation: Evolution of

gas indicates isocyanate formation.

-

-

Coupling: Add the Alcohol (1.5 – 2.0 equiv) and catalytic DBTL (1 mol%).

-

Completion: Continue heating at 80-100°C for 4–12 hours.

-

Workup: Dilute with EtOAc, wash with Sat.

, water, and brine. Dry over

Data & Validation

5.1 Expected Analytical Data

Successful formation of the carbamate is confirmed by the following spectral signatures:

| Technique | Parameter | Diagnostic Signal |

| 1H NMR | Carbamate NH | Broad singlet |

| 1H NMR | Indole C4-H | Shift in aromatic region compared to starting material |

| 13C NMR | Carbonyl (C=O) | Signal at |

| IR | Carbonyl Stretch | Strong band at 1690 – 1720 |

| LC-MS | Mass |

5.2 Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture contamination | Use freshly distilled solvents; add molecular sieves (4Å). |

| Urea Byproduct | Isocyanate dimerization | Dilute reaction to 0.05 M; add alcohol before heating (Protocol B). |

| No Reaction | Steric hindrance of Alcohol | Switch solvent to 1,4-Dioxane (reflux 101°C); increase catalyst loading. |

| Indole Decomposition | Oxidation | Degas solvents thoroughly; keep under positive Argon pressure. |

References

-

Lebel, H., & Leogane, O. (2005).[2] Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement. Organic Letters, 7(19), 4107–4110. [Link]

-

Scriven, E. F., & Turnbull, K. (1988). Azides: Their Preparation and Synthetic Uses. Chemical Reviews, 88(2), 297–368. [Link]

-

Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved from [Link]

- Cotarca, L., et al. (2017). Triphosgene: A Versatile Reagent in Organic Synthesis. Organic Process Research & Development.

Sources

Application Note & Protocols: Strategic Solvent Selection for 4-Isocyanato-1H-indole Coupling Reactions

Abstract

The 4-isocyanato-1H-indole scaffold is a powerful building block in medicinal chemistry and materials science, offering a highly reactive handle for conjugation and derivatization. The success of coupling reactions involving this isocyanate is critically dependent on the judicious selection of the reaction solvent. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices of solvent selection for these reactions. We delve into the chemical reactivity of the isocyanate group, the influence of solvent properties on reaction kinetics and outcomes, and provide detailed, field-proven protocols for common coupling transformations.

The Reactive Landscape: Understanding 4-Isocyanato-1H-indole

The isocyanate functional group (R−N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to nucleophilic attack.[1] This inherent reactivity is the cornerstone of its utility. When attached to the indole ring, a privileged scaffold in drug discovery, it allows for the facile introduction of diverse functionalities.

Key coupling partners for isocyanates include:

-

Amines (Primary & Secondary): React to form stable urea linkages.[1]

-

Alcohols & Phenols: React to form carbamate (urethane) linkages.[1][2][3]

-

Thiols: React to form thiocarbamate linkages.[4]

-

Water: Reacts to form an unstable carbamic acid, which decarboxylates to yield a primary amine and carbon dioxide.[1][5] This amine can then react with another isocyanate molecule to form a symmetrical urea, representing a common and often undesirable side reaction.

The indole moiety itself, particularly the N-H proton of an unprotected indole, is nucleophilic and can react with the isocyanate, leading to N-carboxamidation.[6] Therefore, the choice of solvent must account for the reactivity of both the isocyanate group and the intended nucleophilic partner, while minimizing unwanted side reactions.

The Cardinal Rule: Aprotic Solvents are Imperative

The most critical decision in solvent selection for isocyanate chemistry is the choice between protic and aprotic solvents.

-

Protic Solvents possess acidic protons, typically in the form of O-H or N-H bonds (e.g., water, methanol, ethanol).[7][8] These solvents are not inert media for isocyanate reactions; they are reactive nucleophiles. Unless the protic solvent is the intended reagent (e.g., using methanol to form a methyl carbamate), its presence will lead to competitive side reactions, reduced yield of the desired product, and complex purification challenges.[9] Base-catalyzed reactions of isocyanates with alcohols in the absence of an inert solvent can even proceed with explosive violence.[10]

-

Aprotic Solvents lack acidic protons and cannot donate hydrogen bonds.[7][8] They serve as the ideal inert medium for dissolving reactants and facilitating the desired coupling reaction without participating in it. Therefore, for coupling 4-isocyanato-1H-indole with a specific nucleophile (other than the solvent itself), an anhydrous aprotic solvent is the mandatory choice.

A Deeper Dive: Impact of Solvent Polarity and Properties

Once the necessity of an aprotic environment is established, the choice is further refined by considering solvent polarity. Polarity is a continuous scale, often indicated by the dielectric constant (ε), which measures the solvent's ability to separate charge.[11][12]

Solvent Categories and Key Parameters

Aprotic solvents can be broadly categorized as non-polar or polar.

| Solvent | Class | Boiling Point (°C) | Dielectric Constant (ε) | Key Considerations |

| Toluene | Non-Polar Aprotic | 111 | 2.4 | Good for non-polar reactants; may require heating. |

| Dichloromethane (DCM) | Polar Aprotic | 40 | 8.9 | Excellent general-purpose solvent; volatile and easy to remove. |

| Tetrahydrofuran (THF) | Polar Aprotic | 66 | 7.6 | Good balance of polarity and volatility; can form peroxides. |

| Acetonitrile (ACN) | Polar Aprotic | 82 | 37.5 | Highly polar; can dissolve a wide range of reactants. |

| Ethyl Acetate (EtOAc) | Polar Aprotic | 77 | 6.0 | Moderately polar; useful for both reaction and extraction. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | 36.7 | Highly polar, high boiling point; excellent solvating power. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | 46.7 | Very high polarity and boiling point; can facilitate specific mechanisms. |

Data compiled from various sources, including[7],[13], and[12].

Causality Behind Solvent Choices

-

Solubility: The primary function of the solvent is to dissolve all reactants to ensure a homogeneous reaction mixture. The indole scaffold has moderate polarity, so a polar aprotic solvent is often a good starting point. For highly non-polar coupling partners, a less polar solvent like toluene might be considered, whereas for polar or salt-like nucleophiles, highly polar solvents like DMF or DMSO may be necessary.

-

Reaction Rate: The rate of reaction between an isocyanate and a nucleophile can be influenced by the solvent's polarity. Polar solvents can stabilize charged intermediates or transition states that may form during the reaction, potentially accelerating the rate. However, strong hydrogen-bond accepting solvents can also solvate the nucleophile, slightly reducing its reactivity.[14][15]

-

Side Reactions: The need for anhydrous conditions cannot be overstated. Trace amounts of water will lead to the formation of 4-amino-1H-indole, which will rapidly react with the starting material to form an undesired symmetrical urea byproduct. Solvents should be rigorously dried using appropriate methods (e.g., distillation from a drying agent, passage through an activated alumina column) before use.

Decision Workflow for Solvent Selection

A systematic approach is crucial for selecting the optimal solvent. The following workflow provides a logical pathway for this process.

Caption: Solvent selection workflow for isocyanate coupling reactions.

The Role of Catalysts

While many isocyanate reactions proceed at room temperature without a catalyst, certain transformations, particularly with less nucleophilic partners like secondary or tertiary alcohols, can be sluggish.[16] In these cases, a catalyst is employed.

-

Tertiary Amines (e.g., Triethylamine, DMAP): These act as base catalysts. 4-(Dimethylamino)pyridine (DMAP) is particularly effective, functioning as a nucleophilic catalyst that reacts with the isocyanate to form a highly reactive N-carbamoylpyridinium ion intermediate.[17][18] This intermediate is then readily attacked by the alcohol.

-

Organotin Compounds (e.g., Dibutyltin Dilaurate, DBTDL): These are Lewis acid catalysts that activate the isocyanate group towards nucleophilic attack.[2][19] They are highly effective for urethane formation but are also known to catalyze the reaction with water, reinforcing the need for anhydrous conditions.[20]

The choice of solvent can impact catalyst performance. Highly polar solvents like DMF or DMSO can effectively solvate the catalyst and reactants, ensuring homogeneity and often leading to faster catalytic turnover.

Experimental Protocols

Crucial Prerequisite: All glassware must be oven or flame-dried before use. All reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon). Solvents must be of anhydrous grade or freshly dried.

Protocol 1: Synthesis of a Urea Derivative via Amine Coupling

This protocol describes a general procedure for the reaction of 4-isocyanato-1H-indole with a primary amine.

Materials:

-

4-isocyanato-1H-indole

-

Primary amine (e.g., benzylamine)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask, magnetic stirrer, inert atmosphere setup

Procedure:

-

Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add 4-isocyanato-1H-indole (1.0 eq).

-

Solvent Addition: Add anhydrous DCM to dissolve the isocyanate (concentration typically 0.1-0.5 M). Stir the solution at room temperature.

-

Nucleophile Addition: In a separate vial, dissolve the primary amine (1.05 eq) in a small amount of anhydrous DCM.

-

Reaction: Add the amine solution dropwise to the stirring isocyanate solution at 0 °C (ice bath). After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours. A key indicator is the disappearance of the isocyanate starting material.

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can often be purified by recrystallization from a suitable solvent system (e.g., EtOAc/Hexanes) or by flash column chromatography on silica gel.

Protocol 2: Catalytic Synthesis of a Carbamate Derivative via Alcohol Coupling

This protocol describes a general procedure for the reaction of 4-isocyanato-1H-indole with a secondary alcohol using a tin catalyst.

Materials:

-

4-isocyanato-1H-indole

-

Secondary alcohol (e.g., cyclohexanol)

-

Dibutyltin dilaurate (DBTDL)

-

Anhydrous Tetrahydrofuran (THF)

-

Round-bottom flask, magnetic stirrer, inert atmosphere setup

Procedure:

-

Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add 4-isocyanato-1H-indole (1.0 eq) and the secondary alcohol (1.1 eq).

-

Solvent Addition: Add anhydrous THF to dissolve the reactants (concentration typically 0.1-0.5 M). Stir the solution at room temperature.

-

Catalyst Addition: Add a catalytic amount of DBTDL (e.g., 0.01-0.05 eq) to the stirring solution via syringe.

-

Reaction: Stir the reaction at room temperature or warm gently (e.g., to 40-50 °C) if the reaction is slow at ambient temperature.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS for the consumption of the isocyanate. These reactions may require several hours to overnight for completion.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the desired carbamate product.

References

-

Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind Polyurethane: Understanding the Role of Tin Catalysts. [Link]

-

Hostettler, F., & Cox, E. F. (1960). Organotin Compounds in Isocyanate Reactions. Industrial & Engineering Chemistry, 52(7), 609-610. [Link]

-

Schuemacher, A. C., & Hoffmann, R. W. (2001). Condensation Between Isocyanates and Carboxylic Acids in the Presence of 4-Dimethylaminopyridine (DMAP), a Mild and Efficient Synthesis of Amides. Synthesis, 2001(02), 243-246. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation. [Link]

-

Blank, W. J., He, Z. A., & Picci, M. (1999). Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts. [Link]

-

Schwetzov, V. N., Kothrade, S., & Weller, M. G. (1997). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2, (3), 425-430. [Link]

- D'Sidocky, R. M., & Coburn, C. E. (1991). Preparation of n-aryl amines from isocyanates. U.S.

-

Blank, W. J., He, Z. A., & Hessel, E. T. (2002). A Selective Catalyst for Two-Component Waterborne Polyurethane Coatings. Journal of Coatings Technology, 74(930), 35-43. [Link]

-

ResearchGate. (2014). How do you distinguish the polarity of organic solvent?[Link]

-

Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

-

Scribd. Dielectric Constants of Common Solvents. [Link]

-

He, R., Song, L., Xie, M., & Yang, M. (2020). Theoretical investigation on the Cu(i)-catalyzed N-carboxamidation of indoles with isocyanates to form indole-1-carboxamides: effects of solvents. New Journal of Chemistry, 44(4), 1432-1441. [Link]

-

Chemistry Steps. Polar Protic and Aprotic Solvents. [Link]

-

Honeywell. Dielectric Constant. [Link]

-

Boruah, P., Ali, A., & Patel, B. K. (2022). and regio-selective amidation of indoles with isocyanates using borane Lewis acids. Catalysis Science & Technology, 12(20), 6214-6220. [Link]

-

Orango. (2025). Protic vs. Aprotic Solvents: Difference in Organic Chemistry. [Link]

-

Chegg. 4-Dimethylaminopyridine (DMAP) acts as a catalyst in acyl transfer reactions. [Link]

-

Alvarez Castro, T. V. (2020). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. [Link]

-

Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

-

ChemTalk. Polar Protic and Aprotic Solvents. [Link]

-

Vedejs, E., & Bennett, N. S. (2003). Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols-quantifying the window of opportunity in kinetic resolution experiments. Journal of the American Chemical Society, 125(34), 10470-10471. [Link]

-

Camacho López, C. O., Fejes, Z., & Viskolcz, B. (2019). Microreactor assisted method for studying isocyanate–alcohol reaction kinetics. Reaction Kinetics, Mechanisms and Catalysis, 128(1), 135-147. [Link]

-

Reddit. (2010). Isocyanate Chemistry. [Link]

-

Fejes, Z., Kóta, Z., & Viskolcz, B. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules, 24(18), 3405. [Link]

-

Zhang, Y., et al. (2013). A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules. Bioconjugate Chemistry, 24(12), 2065-2073. [Link]

-

Wikipedia. Isocyanate. [Link]

-

Transport Canada. (2025). Isocyanates – A family of chemicals. [Link]

Sources

- 1. Isocyanate - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isocyanates – A family of chemicals [tc.canada.ca]

- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. reddit.com [reddit.com]

- 10. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. researchgate.net [researchgate.net]

- 12. Dielectric Constant [macro.lsu.edu]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 16. Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols-quantifying the window of opportunity in kinetic resolution experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Condensation Between Isocyanates and Carboxylic Acids in the Presence of 4-Dimethylaminopyridine (DMAP), a Mild and Efficient Synthesis of Amides [organic-chemistry.org]

- 18. nbinno.com [nbinno.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. wernerblank.com [wernerblank.com]

Application Notes and Protocols for Bioconjugation Using 4-Isocyanato-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive technical guide to utilizing 4-isocyanato-1H-indole as a bioconjugation agent. We delve into the chemical principles governing its reactivity, present detailed protocols for the conjugation of 4-isocyanato-1H-indole to antibodies, and provide methods for the characterization of the resulting conjugates. This guide is intended to equip researchers in drug development and molecular biology with the necessary knowledge to successfully employ this versatile indole-based linker in their applications, which can range from the development of antibody-drug conjugates (ADCs) to the preparation of fluorescently labeled antibodies for immunoassays.[1][2]

Introduction: The Strategic Advantage of the Indole Moiety in Bioconjugation

The indole scaffold is a privileged structure in medicinal chemistry, frequently found in molecules with significant biological activity.[3] Its incorporation into bioconjugation linkers offers a unique combination of properties. The indole ring system can participate in non-covalent interactions, such as hydrogen bonding and π-stacking, with biological targets, potentially enhancing the binding affinity and specificity of the conjugate.[4] Furthermore, indole derivatives have been investigated for their ability to protect against oxidative damage to proteins, a critical consideration for maintaining the integrity and function of antibody-based therapeutics.[5]

4-Isocyanato-1H-indole emerges as a valuable tool for bioconjugation, leveraging the reactivity of the isocyanate group for the formation of stable covalent bonds with biomolecules.[1][6] Isocyanates are highly reactive electrophiles that readily form covalent bonds with nucleophilic functional groups present on proteins, most notably the primary amines of lysine residues and the N-terminus of polypeptide chains.[7][8] This reaction proceeds under mild conditions, forming a stable urea linkage.[7][9] The versatility of isocyanates also extends to their ability to react with hydroxyl groups, present on serine, threonine, and tyrosine residues, to form carbamate linkages, offering additional conjugation strategies.[9][10]

Compared to other common amine-reactive reagents like N-hydroxysuccinimide (NHS) esters, isocyanates offer a distinct reactivity profile.[7] While NHS esters are highly efficient at reacting with primary amines at physiological to slightly alkaline pH, isocyanates exhibit broader reactivity.[7][8] This can be advantageous in certain applications but also necessitates careful control of reaction conditions to ensure selectivity.[7]

Chemical Properties and Reactivity of 4-Isocyanato-1H-indole

4-Isocyanato-1H-indole is a small molecule with the molecular formula C₉H₆N₂O and a molecular weight of 158.16 g/mol .[11] The key to its utility in bioconjugation is the electrophilic isocyanate (-N=C=O) group attached to the indole scaffold.

| Property | Value | Source |

| Molecular Formula | C₉H₆N₂O | [11] |

| Molecular Weight | 158.16 g/mol | [11] |

| CAS Number | 581812-74-0 | [11] |

| Purity | Typically >95% | [12] |

The primary reaction mechanism involves the nucleophilic attack of a primary amine on the central carbon atom of the isocyanate group, leading to the formation of a stable urea bond.

Figure 1: Reaction of 4-Isocyanato-1H-indole with a primary amine on a protein.

Experimental Protocols

General Considerations Before You Begin

-

Antibody Purity and Buffer Composition: The antibody to be labeled should be of high purity and in a buffer free of primary amines (e.g., Tris) or other nucleophiles that can compete with the conjugation reaction.[13] Phosphate-buffered saline (PBS) or borate buffer at pH 7.2-8.5 are recommended.[8] If the antibody solution contains preservatives like sodium azide, it should be removed by dialysis or gel filtration prior to conjugation, as it can interfere with the reaction.[14]

-

Solubility of 4-Isocyanato-1H-indole: Isocyanate reagents can be sensitive to moisture and may have limited solubility in aqueous buffers.[15] It is recommended to prepare a fresh stock solution of 4-isocyanato-1H-indole in a dry, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.[8]

-

Molar Ratio of Reagent to Antibody: The molar ratio of 4-isocyanato-1H-indole to the antibody will determine the degree of labeling (DOL). A typical starting point is a 10- to 20-fold molar excess of the isocyanate reagent. This ratio should be optimized for each specific antibody and application to achieve the desired DOL without compromising antibody function.[16][17]

Protocol for Antibody Labeling with 4-Isocyanato-1H-indole

This protocol is a general guideline and may require optimization.

Materials:

-

Purified antibody (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)

-

4-Isocyanato-1H-indole

-

Anhydrous DMF or DMSO

-

Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5

-

Quenching buffer: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., Sephadex G-25) or dialysis cassette (10 kDa MWCO)

-

Spectrophotometer

Procedure:

-

Prepare the Antibody:

-

If necessary, exchange the antibody into the reaction buffer using a desalting column or dialysis.

-

Adjust the antibody concentration to 2 mg/mL.

-

-

Prepare the 4-Isocyanato-1H-indole Stock Solution:

-

Immediately before use, dissolve a small amount of 4-isocyanato-1H-indole in anhydrous DMF or DMSO to a final concentration of 10 mg/mL. For example, dissolve 1 mg in 100 µL of solvent.

-

-

Conjugation Reaction:

-

Calculate the volume of the 4-isocyanato-1H-indole stock solution needed to achieve the desired molar excess. For a 20-fold molar excess for 1 mg of a 150 kDa IgG antibody:

-

Moles of IgG = (1 x 10⁻³ g) / (150,000 g/mol ) = 6.67 x 10⁻⁹ mol

-

Moles of isocyanate = 20 * 6.67 x 10⁻⁹ mol = 1.33 x 10⁻⁷ mol

-

Mass of isocyanate = 1.33 x 10⁻⁷ mol * 158.16 g/mol = 2.1 x 10⁻⁵ g = 21 µg

-

Volume of 10 mg/mL stock = 21 µg / 10 µg/µL = 2.1 µL

-

-

While gently vortexing the antibody solution, slowly add the calculated volume of the 4-isocyanato-1H-indole stock solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

-

-

Quench the Reaction:

-

Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted 4-isocyanato-1H-indole.

-

Incubate for 30 minutes at room temperature.

-

-

Purify the Conjugate:

-

Remove the unreacted reagent and byproducts by gel filtration or dialysis against PBS.

-

Figure 2: Workflow for antibody conjugation with 4-Isocyanato-1H-indole.

Characterization of the Bioconjugate

Determination of the Degree of Labeling (DOL)

The DOL, or the average number of 4-isocyanato-1H-indole molecules conjugated to each antibody, can be determined spectrophotometrically.[18][19] This requires measuring the absorbance of the conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength (λ_max) of the indole moiety. The λ_max for 4-isocyanato-1H-indole should be determined experimentally, but for many indole derivatives, it is in the range of 270-290 nm. For this calculation, we will assume a hypothetical λ_max of 285 nm for the conjugated indole.

Formula for DOL Calculation:

DOL = (A_max * ε_prot) / [(A₂₈₀ - (A_max * CF)) * ε_reagent]

Where:

-

A_max: Absorbance of the conjugate at the λ_max of the indole moiety.

-

A₂₈₀: Absorbance of the conjugate at 280 nm.

-

ε_prot: Molar extinction coefficient of the antibody at 280 nm (for IgG, typically ~210,000 M⁻¹cm⁻¹).[19]

-

ε_reagent: Molar extinction coefficient of 4-isocyanato-1H-indole at its λ_max. This needs to be determined experimentally.

-

CF (Correction Factor): The ratio of the absorbance of the 4-isocyanato-1H-indole at 280 nm to its absorbance at its λ_max (A₂₈₀_reagent / A_max_reagent).[19]

| Parameter | Typical Value/Method |

| Antibody Concentration | Determined by A₂₈₀ before labeling |

| Molar Ratio (Reagent:Ab) | 5:1, 10:1, 20:1 (for optimization) |

| Reaction Time | 1-2 hours |

| Reaction Temperature | Room Temperature |

| Purification Method | Gel Filtration or Dialysis |

| DOL | Determined by UV-Vis Spectrophotometry |

Functional Assessment of the Conjugate

It is crucial to verify that the conjugation process has not compromised the biological activity of the antibody.[16][17] This can be assessed using various immunoassays, such as:

-

ELISA (Enzyme-Linked Immunosorbent Assay): Compare the binding affinity of the labeled antibody to its target antigen with that of the unlabeled antibody.

-

Flow Cytometry: If the antibody is intended for cell-based assays, its ability to bind to target cells can be evaluated.

-

Western Blotting: Assess the ability of the conjugated antibody to detect its target protein in a complex mixture.

A decrease in binding affinity may indicate that the conjugation has occurred at or near the antigen-binding site, or that a high DOL is causing steric hindrance.[16]

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low DOL | - Insufficient molar excess of reagent.- Hydrolysis of the isocyanate.- Competing nucleophiles in the buffer. | - Increase the molar ratio of 4-isocyanato-1H-indole to antibody.- Prepare the isocyanate stock solution immediately before use in a dry solvent.- Ensure the antibody is in an amine-free buffer. |

| High DOL / Antibody Precipitation | - Excessive molar excess of reagent.- High antibody concentration. | - Reduce the molar ratio of the isocyanate reagent.- Perform the reaction at a lower antibody concentration. |

| Loss of Antibody Activity | - Conjugation at or near the antigen-binding site.- Denaturation of the antibody due to high DOL or reaction conditions. | - Optimize the DOL by reducing the molar ratio of the isocyanate.- Consider site-specific conjugation methods if random labeling is problematic. |

Linkage Stability: A Critical Consideration